BenchChemオンラインストアへようこそ!

1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione

Phenylethanolamine N-Methyltransferase PNMT Inhibition Fragment-Based Drug Discovery

1,3-Dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione (CAS 838869-90-2) is a synthetic purine-2,6-dione (xanthine) derivative with a molecular formula of C16H19N5O2 and a molecular weight of 313.36 g/mol. It is characterized by a 1,3-dimethyl substitution on the xanthine core and an 8-[(1-phenylethylamino)methyl] side chain.

Molecular Formula C16H19N5O2
Molecular Weight 313.361
CAS No. 838869-90-2
Cat. No. B2462262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione
CAS838869-90-2
Molecular FormulaC16H19N5O2
Molecular Weight313.361
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
InChIInChI=1S/C16H19N5O2/c1-10(11-7-5-4-6-8-11)17-9-12-18-13-14(19-12)20(2)16(23)21(3)15(13)22/h4-8,10,17H,9H2,1-3H3,(H,18,19)
InChIKeyQRMMPFGUQVKAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione (CAS 838869-90-2): Baseline Identity and Research Availability


1,3-Dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione (CAS 838869-90-2) is a synthetic purine-2,6-dione (xanthine) derivative with a molecular formula of C16H19N5O2 and a molecular weight of 313.36 g/mol . It is characterized by a 1,3-dimethyl substitution on the xanthine core and an 8-[(1-phenylethylamino)methyl] side chain. This compound is primarily available as a research chemical from specialty suppliers and is not described in major regulatory databases or primary pharmacology literature as a discrete, well-characterized entity [1]. Its structural features suggest potential interactions with purine-binding targets, but published, quantitative biological profiling data for this specific molecule are absent from the peer-reviewed and patent literature accessed during this analysis.

Procurement Risks for 1,3-Dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione: Why Analogs Are Not Interchangeable


Generic substitution among 1,3-dimethylxanthine derivatives fails due to the high sensitivity of target binding to the C8 substituent. For this compound, the unique 8-[(1-phenylethylamino)methyl] group introduces a chiral center and a specific spatial arrangement of the phenylethyl moiety that is fundamentally different from the linear 8-(phenethylamino) or simpler 8-(aminomethyl) analogs [1]. In fragment-based screening against phenylethanolamine N-methyltransferase (PNMT), purine hits showed measurable binding affinities only when the C8 substituent optimally engaged the noradrenaline-binding site, and minor structural changes led to complete loss of detectable binding [2]. Consequently, procuring a near analog—such as 1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione or 8-(aminomethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione—without confirmatory activity data risks obtaining a compound with no target engagement. The following sections detail the limited but critical quantitative evidence available.

Quantitative Differentiation Evidence for 1,3-Dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione


PNMT Inhibitory Activity: Inferior to Leading Purine Hits in Fragment-Based Screening

In a fragment-based screen against PNMT, purine-based hits demonstrated binding affinities ranging from ~5 to 700 µM as measured by isothermal titration calorimetry (ITC) [1]. The assay entry for this specific compound indicates it was tested in the same PNMT inhibitory assay, but its exact Ki or IC50 value is not publicly reported in the aggregated database, suggesting it either did not meet the activity threshold for full characterization or was a weaker binder compared to the eight validated purine, benzimidazole, and quinoline hits described in the primary publication [2].

Phenylethanolamine N-Methyltransferase PNMT Inhibition Fragment-Based Drug Discovery

Lack of Measurable Affinity Contrasts with Potent 7-Substituted Analog

A closely related purine-2,6-dione analog, 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione, is reported to act as an inhibitor of the HDM2-p53 protein-protein interaction, a well-validated anticancer mechanism . The target compound 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione lacks the critical N7-decyl substituent, which is essential for the HDM2 inhibitory pharmacophore. No peer-reviewed evidence assigns HDM2 inhibitory activity to the target compound.

HDM2-p53 Inhibition Anticancer Agent Purine-2,6-dione SAR

Higher Molecular Complexity and Cost vs. Simpler 8-Aminomethyl Analog

Compared to the simpler analog 8-(aminomethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 5426-57-3, MW 209.21 g/mol) , the target compound (MW 313.36 g/mol) possesses a chiral 1-phenylethylamine substituent that significantly increases molecular weight, lipophilicity (clogP), and synthetic complexity. While the unsubstituted 8-aminomethyl analog serves as a versatile intermediate for generating diverse compound libraries at lower cost per gram, the target compound's integrated phenylethylamino motif offers a pre-elaborated scaffold for exploring chiral recognition in purine-binding sites, albeit without documented potency advantages [1].

Research Chemical Procurement Lead-Like Properties Synthetic Tractability

Legitimate Application Scenarios for 1,3-Dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione Based on Available Evidence


Exploratory Chiral Purine Library Synthesis

The compound serves as a pre-formed chiral building block for the synthesis of 8-aminomethyl purine libraries. Its intact 1-phenylethylamino group allows medicinal chemists to bypass the separate reductive amination step required when using 8-(aminomethyl)-1,3-dimethylxanthine, directly yielding diastereomeric mixtures or enantiopure products if resolved . This scenario is valid only for projects specifically investigating the structure-activity relationships of chiral α-methylbenzylamine substituents on purine scaffolds.

Negative Control or Pharmacophore Validation in PNMT Research

Given that the compound was screened against PNMT but did not yield a publicly disclosed, strong binding affinity, it could be utilized as a structurally similar but inactive or weakly active control compound in PNMT assays, provided in-house validation confirms its lack of potency [1]. This differentiates its role from the crystallographically validated purine hits that bind with 5–700 µM affinity.

Systematic Solubility and logD Profiling of Xanthine Derivatives

The compound's increased lipophilicity from the phenylethyl group, compared to the 8-aminomethyl parent, makes it a suitable candidate for comparative physicochemical profiling studies (e.g., kinetic solubility, logD7.4, PAMPA) aimed at understanding how C8 substitution influences the developability of xanthine-based CNS or cardiovascular drug candidates . No superior in vivo performance is implied, only a difference in baseline properties.

Quote Request

Request a Quote for 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.